molecular formula C11H20N2O3S B2739283 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide CAS No. 2062051-28-7

1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide

Cat. No.: B2739283
CAS No.: 2062051-28-7
M. Wt: 260.35
InChI Key: JAVMQPNYKPLAJL-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropane ring attached to a sulfonyl group, which is further connected to a piperidine ring with a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide typically involves multiple steps, starting with the formation of the cyclopropanesulfonyl chloride. This intermediate is then reacted with N,N-dimethylpiperidine-3-carboxamide under controlled conditions to yield the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: Use in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions, while the carboxamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 1-(Cyclopropanesulfonyl)piperazine: A related compound with a similar structure but lacking the carboxamide group.

  • N,N-Dimethylpiperidine-3-carboxamide: A simpler analog without the cyclopropanesulfonyl group.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N,N-dimethylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3S/c1-12(2)11(14)9-4-3-7-13(8-9)17(15,16)10-5-6-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVMQPNYKPLAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN(C1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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